1,6-Anhydro-b-D-cellotriose
Description
Significance of Anhydrosugars as Research Subjects
The significance of anhydrosugars in research stems from their role as key intermediates in the thermal degradation of polysaccharides like cellulose (B213188) and their potential as renewable platform chemicals. celignis.comresearchgate.net The rigid, bicyclic structure of 1,6-anhydrosugars makes them ideal starting materials for the synthesis of a wide range of compounds, including stereoregular polysaccharides and their derivatives. researchgate.netresearchgate.net Their unique reactivity, governed by the anhydro bridge, allows for regioselective modifications that are otherwise challenging to achieve with their parent sugars. researchgate.net This has led to increased interest in their application for creating complex and biologically active molecules. researchgate.netresearchgate.net
Contextualization of 1,6-Anhydro-β-D-cellotriose within Anhydro-Oligosaccharide Chemistry
1,6-Anhydro-β-D-cellotriose, also known as cellotriosan, is an anhydro-oligosaccharide composed of three glucose units linked by β-(1→4) glycosidic bonds, with an internal 1,6-anhydro bridge on one of the terminal glucose units. It is part of a homologous series of anhydro-oligosaccharides that are formed during the pyrolysis of cellulose. celignis.com This series includes the well-studied levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) and cellobiosan (B565064) (1,6-anhydro-β-D-cellobiose). celignis.com
The table below provides a comparison of 1,6-Anhydro-β-D-cellotriose with its lower molecular weight homologues.
| Feature | Levoglucosan | Cellobiosan | 1,6-Anhydro-β-D-cellotriose |
| Degree of Polymerization | 1 | 2 | 3 |
| Molecular Formula | C₆H₁₀O₅ | C₁₂H₂₀O₁₀ | C₁₈H₃₀O₁₅ |
| Molecular Weight | 162.14 g/mol | 324.28 g/mol | 486.42 g/mol |
| CAS Number | 498-07-7 | 35405-71-1 | 78797-67-8 |
| Common Name | Levoglucosan | Cellobiosan | Cellotriosan |
| Data sourced from references nist.govnist.govnist.govnih.govnih.gov |
These anhydro-oligosaccharides are key products of cellulose pyrolysis, a process of significant interest for the production of biofuels and biochemicals. The relative abundance of these compounds in the resulting bio-oil depends on the pyrolysis conditions. celignis.com
Overview of Academic Research Trajectories for 1,6-Anhydro-β-D-cellotriose
Academic research on 1,6-Anhydro-β-D-cellotriose has largely been in the context of analyzing the products of cellulose pyrolysis. Its identification and quantification in bio-oils have been achieved through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netnih.gov
Detailed structural elucidation often employs Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. While specific crystal structure data for 1,6-Anhydro-β-D-cellotriose is not widely published, studies on related anhydro-sugars provide insights into its likely conformation. researchgate.netnih.gov The rigid ¹C₄ conformation is a characteristic feature of 1,6-anhydro-β-D-hexopyranoses. researchgate.net
Research has also explored the synthesis of derivatives, such as 1,6-Anhydro-β-D-cellotriose nonaacetate, for further characterization and potential applications. nih.gov The synthesis of such derivatives facilitates analysis and can be a stepping stone for more complex chemical transformations.
While specific enzymatic studies on 1,6-Anhydro-β-D-cellotriose are limited, research on the enzymatic hydrolysis of related cellooligosaccharides provides a basis for understanding how it might be processed by cellulolytic enzymes. The enzymatic synthesis of cellotriose (B13521) itself has been a subject of research, highlighting the interest in this particular oligosaccharide structure. nih.gov
The table below summarizes some of the key research findings related to 1,6-Anhydro-β-D-cellotriose and its derivatives.
| Research Focus | Key Findings | Analytical Techniques |
| Formation | Identified as a product of cellulose pyrolysis. | HPLC, Mass Spectrometry |
| Structural Analysis | Characterized as a trisaccharide with a 1,6-anhydro bridge. | NMR, Mass Spectrometry |
| Derivatization | Synthesis of 1,6-Anhydro-β-D-cellotriose nonaacetate. | Chemical Synthesis, NMR |
| Enzymatic Studies | Limited direct studies, but related to research on cellotriose and cellooligosaccharides. | Enzymatic Assays |
| Data compiled from multiple sources. |
Structure
3D Structure
Properties
Molecular Formula |
C18H30O15 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H30O15/c19-1-4-7(21)8(22)11(25)17(29-4)32-14-5(2-20)30-18(13(27)10(14)24)33-15-6-3-28-16(31-6)12(26)9(15)23/h4-27H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 |
InChI Key |
DVECZTMWKIBIIN-CSHPIKHBSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Formation Pathways and Mechanistic Investigations
Theoretical and Computational Modeling of Formation Mechanisms
Computational chemistry has become an indispensable tool for elucidating the complex reaction networks of cellulose (B213188) pyrolysis at the molecular level.
Density Functional Theory (DFT) has been extensively used to investigate the reaction mechanisms and energetics of cellulose pyrolysis. acs.orgnih.govnih.gov DFT calculations help to map out the potential energy surfaces for various reaction pathways, identifying transition states and calculating activation energy barriers. dntb.gov.uadntb.gov.ua
Studies focusing on model compounds like cellobiose (B7769950) have been used to understand the cleavage of the glycosidic bond. rsc.org DFT calculations have confirmed that the transglycosylation mechanism, leading to the formation of anhydro-sugars, is a low-energy pathway. bohrium.comresearchgate.net For the formation of levoglucosan (B13493) from a cellulose chain, the levoglucosan chain-end mechanism is considered the most favorable due to its lower energy barrier. diva-portal.org The calculated activation energy for the concerted transglycosylation mechanism is around 50-60 kcal/mol. bohrium.comrsc.org
DFT has also been applied to study the subsequent decomposition of anhydro-sugars. bohrium.comrsc.org These calculations show that high temperatures (above 800 K) are required for the significant decomposition of levoglucosan, primarily through ring-opening reactions. bohrium.com This supports experimental observations that anhydro-oligosaccharides are primary products that can undergo secondary reactions at higher temperatures. acs.org The presence of vicinal hydroxyl groups in the condensed phase can catalyze the transglycosylation reaction, lowering the free energy barriers to ~32-37 kcal/mol. chemrxiv.org
Molecular Dynamics (MD) simulations, particularly reactive force field (ReaxFF) MD and ab initio MD, provide a dynamic picture of the pyrolysis process. researchgate.nethelsinki.fiacs.org These simulations can model the complex, large-scale atomic motions and chemical reactions that occur during the thermal degradation of cellulose. vtt.fi
MD simulations have been crucial in understanding the conformational changes required for the transglycosylation reaction to occur. For the C6-OH group to attack the C1 carbon, the pyranose ring must adopt a specific conformation, such as a boat or skew-boat conformation, which brings these two atoms into proximity. nsf.gov Car-Parrinello molecular dynamics (CPMD) simulations have shown that at 600 °C, the cellulose matrix has enough conformational freedom to allow the formation of a levoglucosan precursor with a free-energy barrier of 36 kcal/mol. nih.gov This process is stabilized by anchimeric assistance and hydrogen bonding. nih.gov
ReaxFF MD simulations have successfully revealed the initial reaction mechanisms of cellulose pyrolysis, showing that the primary event is the cleavage of the β(1→4)-glycosidic bonds. helsinki.fivtt.fi These simulations can predict the evolution of major products like glycolaldehyde (B1209225) and levoglucosan with temperature, showing good agreement with experimental results. researchgate.net
Kinetic and Thermodynamic Analyses of Reaction Pathways
The formation of 1,6-anhydro-β-D-cellotriose is primarily understood within the context of cellulose pyrolysis. During the rapid heating of cellulose, the polysaccharide depolymerizes, yielding a variety of anhydro-sugars. 1,6-Anhydro-β-D-cellotriose is an anhydro-oligosaccharide formed in this process, alongside more abundant products like levoglucosan (1,6-anhydro-β-D-glucopyranose) and cellobiosan (B565064) (1,6-anhydro-β-D-cellobiose). rsc.orgresearchgate.net
Detailed kinetic and thermodynamic studies specifically for the formation of 1,6-anhydro-β-D-cellotriose are not extensively documented in current literature. Computational studies, such as those using density functional theory (DFT), are often employed to model cellulose pyrolysis. However, due to the high computational cost, these models typically use smaller surrogates like glucose or cellobiose, rather than cellotriose (B13521), to investigate reaction mechanisms. rsc.org
Nevertheless, insights can be drawn from kinetic analyses of related, smaller anhydro-sugars. For instance, the acid-catalyzed hydrolysis of cellobiosan, a structural analog, has been investigated. This reaction provides a model for the stability and cleavage of both the β-(1→4) glycosidic bond and the 1,6-anhydro bond present in 1,6-anhydro-β-D-cellotriose. In the acid hydrolysis of cellobiosan, two primary competing reactions occur: hydrolysis of the 1,6-anhydro bond to form cellobiose, and hydrolysis of the β-(1→4) glycosidic bond to yield glucose and levoglucosan. nih.gov
A kinetic model determined that these are first-order reactions. nih.gov The activation energies for these pathways provide an indication of the energy barriers for the degradation of such anhydro-oligosaccharides.
Interactive Table: Kinetic Data for Acid Hydrolysis of 1,6-Anhydro-β-D-cellobiose nih.gov (Note: This data is for a related compound and serves as a proxy for understanding the reactivity of the bonds present in 1,6-Anhydro-β-D-cellotriose.)
| Reaction Pathway | Product(s) | Activation Energy (kJ mol⁻¹) | Reaction Order |
| Hydrolysis of 1,6-anhydro bond | Cellobiose | 99 | First-order |
| Hydrolysis of β-(1→4) glycosidic bond | Levoglucosan + Glucose | 99 | First-order |
Thermodynamic and kinetic analyses of β-D-glucopyranose pyrolysis show that multiple reaction pathways are possible, leading to various smaller molecules. researchgate.net These studies indicate that such pyrolytic reactions can occur spontaneously at temperatures above 400 K. researchgate.net While these results pertain to the monomer unit, they underpin the fundamental principles governing the thermal decomposition of cellulose into anhydro-sugars like 1,6-anhydro-β-D-cellotriose.
Potential Enzymatic or Biochemical Routes of Formation in Research Contexts
The enzymatic formation of 1,6-anhydro-β-D-cellotriose is a subject of research interest, though no definitive synthesizing enzyme has been identified. The investigation into its biochemical routes often involves studying enzymes that act on related structures.
One area of research involves cellulases. A notable study on the cellulase (B1617823) CtCel124 from the bacterium Clostridium thermocellum explored its substrate specificity. When chemically synthesized 1,6-anhydro-β-D-cellotriose was tested as a potential substrate for this enzyme, it was not hydrolyzed. pnas.orgunl.pt This finding suggests that this particular enzyme does not catalyze the cleavage of the glycosidic bonds in 1,6-anhydro-β-D-cellotriose and, by the principle of microscopic reversibility, is unlikely to be responsible for its synthesis under similar conditions. This contrasts with enzymes like lytic transglycosylases, which can form 1,6-anhydro products from other polysaccharide substrates like chitin. pnas.orgunl.pt
Another potential biochemical route involves phosphorylase enzymes. Phosphorylases catalyze the reversible phosphorolysis of oligosaccharides and are used in the synthesis of specific sugar linkages from a donor sugar 1-phosphate and an acceptor sugar. nih.gov For example, cellobiose phosphorylase has been used to synthesize 1,5-anhydro-4-O-β-D-glucopyranosyl-D-fructose. nih.govnih.gov While this demonstrates the potential of phosphorylases in creating novel oligosaccharides, a specific enzyme capable of forming the 1,6-anhydro ring of cellotriose has not been reported.
Research into the metabolism of the related compound levoglucosan provides further clues. The enzyme levoglucosan kinase (LGK) is capable of phosphorylating levoglucosan to glucose 6-phosphate, a process that requires the cleavage of the 1,6-anhydro ring. nih.gov This demonstrates a biochemical mechanism for opening the anhydro ring structure, which could hypothetically be part of a reversible pathway or a similar pathway for the degradation of 1,6-anhydro-β-D-cellotriose.
The formation of the cellotriose backbone itself is well-understood. Endo-acting cellulases (endoglucanases) cleave internal bonds in cellulose to produce smaller oligosaccharides, including cellotriose and cellobiose. frontiersin.org Any potential biochemical synthesis of 1,6-anhydro-β-D-cellotriose would likely require a two-step process: first, the enzymatic production of cellotriose from cellulose, followed by a specific enzymatic reaction to form the internal 1,6-anhydro linkage.
Interactive Table: Enzymes Studied in Relation to Anhydro-Oligosaccharides
| Enzyme | Source Organism | Substrate(s)/Product(s) | Relevance to 1,6-Anhydro-β-D-cellotriose |
| CtCel124 | Clostridium thermocellum | Tested with 1,6-anhydro-β-D-cellotriose | Does not hydrolyze it, suggesting it is not involved in its metabolism. pnas.orgunl.pt |
| Cellobiose Phosphorylase | Cellvibrio gilvus | Synthesizes 1,5-anhydro-4-O-β-D-glucopyranosyl-D-fructose | Demonstrates a potential, though unproven, enzymatic strategy for oligosaccharide synthesis. nih.govnih.gov |
| Levoglucosan Kinase (LGK) | (Various microorganisms) | Converts levoglucosan to glucose 6-phosphate | Provides a model for the biochemical cleavage of the 1,6-anhydro ring. nih.gov |
| Endoglucanase | (Various microorganisms) | Produces cellotriose and cellobiose from cellulose | Generates the necessary precursor for potential biochemical synthesis. frontiersin.org |
Advanced Synthetic Methodologies and Chemical Transformations
Chemical Synthesis of 1,6-Anhydro-β-D-cellotriose and Analogues
Chemical synthesis provides a robust platform for accessing 1,6-anhydro-β-D-cellotriose and its derivatives, allowing for precise control over the molecular architecture.
The synthesis of complex oligosaccharides like 1,6-anhydro-β-D-cellotriose often necessitates multistep strategies involving the use of protecting groups to ensure regioselectivity and stereoselectivity. These methods typically start from readily available monosaccharide or disaccharide building blocks.
A common approach involves the stepwise elongation of a carbohydrate chain. For instance, the synthesis of cellotriose (B13521) derivatives has been achieved through the condensation of selectively protected glucopyranosides. abo.fi This involves coupling a glycosyl donor, such as a tetra-O-acetyl-α-D-glucopyranosyl bromide, with a glycosyl acceptor, like a selectively protected methyl β-D-glucopyranoside. abo.fi Following the coupling reaction, the resulting disaccharide can be further elongated by another glycosylation step with a suitable cellobiosyl donor. abo.fi The final step involves the formation of the 1,6-anhydro ring, which can be accomplished through various methods, including intramolecular cyclization.
The choice of protecting groups is critical to the success of these syntheses. Benzyl (B1604629) ethers are frequently used due to their stability under a wide range of reaction conditions and their ease of removal by hydrogenolysis. abo.fi Acetyl groups are also common, offering a different deprotection strategy. abo.fi The strategic use of different protecting groups allows for the selective deprotection of specific hydroxyl groups, enabling regioselective glycosylation and functionalization.
For example, the synthesis of an alternatingly functionalized cellotriose derivative bearing porphyrin groups involved a multistep sequence starting from protected glucose units. kyoto-u.ac.jp The synthesis relied on the Schmidt glycosylation conditions to form the β-glycosidic linkages, yielding a protected cellotriose backbone. kyoto-u.ac.jp Subsequent deprotection and functionalization steps allowed for the introduction of the porphyrin moieties at specific positions. kyoto-u.ac.jp
The table below summarizes key aspects of multistep synthetic strategies.
| Feature | Description | Reference |
| Starting Materials | Protected monosaccharides or disaccharides (e.g., glucopyranosides, cellobiosides) | abo.fi |
| Key Reactions | Glycosylation (e.g., Schmidt glycosylation), Protection/Deprotection | abo.fikyoto-u.ac.jp |
| Protecting Groups | Benzyl ethers, Acetyl groups | abo.fi |
| Final Step | Intramolecular cyclization to form the 1,6-anhydro ring |
While multistep syntheses offer precise control, they can be lengthy and involve numerous protection and deprotection steps. Direct synthesis approaches from unprotected oligosaccharides present a more atom-economical and efficient alternative.
A notable method for the direct synthesis of 1,6-anhydro sugars involves the use of 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) as a dehydrative condensing agent. researchgate.netresearchgate.netjst.go.jp This reagent facilitates the intramolecular dehydration of unprotected glycopyranoses in aqueous media to form the corresponding 1,6-anhydro derivatives in excellent yields. researchgate.netresearchgate.net The reaction proceeds smoothly under mild conditions and is applicable to monosaccharides as well as linear and branched oligosaccharides. researchgate.netresearchgate.net
The mechanism involves the activation of the anomeric hydroxyl group by DMC, followed by an intramolecular nucleophilic attack from the hydroxyl group at C-6 to form the 1,6-anhydro ring. jst.go.jp This method is particularly advantageous as it avoids the need for protecting groups, thereby simplifying the synthetic process. researchgate.net
Another approach involves the pyrolysis of polysaccharides like cellulose (B213188). rsc.orgacs.org While this method is effective for producing 1,6-anhydro-β-D-glucopyranose (levoglucosan), its application to the selective synthesis of higher 1,6-anhydro oligosaccharides like 1,6-anhydro-β-D-cellotriose is more challenging to control. jst.go.jprsc.org
The following table highlights the key features of direct synthesis approaches.
| Method | Reagent/Condition | Key Advantage | Reference |
| Dehydrative Condensation | 2-chloro-1,3-dimethylimidazolinium chloride (DMC) in aqueous media | Protection-free, high yields, mild conditions | researchgate.netresearchgate.netjst.go.jp |
| Pyrolysis | High temperature | Direct conversion of polysaccharides | rsc.orgacs.org |
The ability to selectively functionalize specific hydroxyl groups on the carbohydrate backbone is crucial for creating tailored derivatives of 1,6-anhydro-β-D-cellotriose. researchgate.net Regioselective functionalization can be achieved through various strategies, including the use of specific protecting groups and the exploitation of the inherent reactivity differences of the hydroxyl groups.
In multistep syntheses, the strategic placement and removal of protecting groups allow for the exposure of specific hydroxyl groups for subsequent reactions. ntnu.no For example, the use of a triphenylmethyl (trityl) group to selectively protect the primary C-6 hydroxyl allows for the functionalization of the secondary hydroxyl groups. ntnu.no Subsequent removal of the trityl group then allows for modification at the C-6 position.
The inherent reactivity of the hydroxyl groups can also be exploited. The primary hydroxyl group at C-6 is generally more reactive than the secondary hydroxyl groups at C-2, C-3, and C-4, allowing for selective reactions under controlled conditions.
Recent advances in synthetic methodology have enabled the regioselective synthesis of complex carbohydrate structures. For example, the development of one-pot silylation and acetylation methods allows for the regioselective formation of partially acetylated sugars. nih.gov Such techniques can be adapted for the synthesis of functionalized 1,6-anhydro-β-D-cellotriose derivatives. The synthesis of deuterated cellobiose (B7769950), a building block for cellulose model compounds, showcases the high degree of regioselectivity that can be achieved. nih.gov
The table below outlines different strategies for regioselective functionalization.
| Strategy | Description | Example | Reference |
| Protecting Group Manipulation | Strategic use and removal of protecting groups to expose specific hydroxyls. | Use of trityl group for C-6 protection. | ntnu.no |
| Inherent Reactivity | Exploiting the higher reactivity of the primary C-6 hydroxyl group. | Selective reactions at C-6 under controlled conditions. | |
| One-Pot Reactions | Combining multiple reaction steps in a single pot to achieve regioselectivity. | Regioselective silylation and acetylation. | nih.gov |
Chemo-Enzymatic Approaches for Anhydro-Oligosaccharide Construction
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.gov This approach is particularly valuable for the construction of complex oligosaccharides, including anhydro-oligosaccharides. researchgate.net
Enzymes such as glycosyltransferases and glycosidases can be used to form specific glycosidic linkages with high regio- and stereoselectivity, often without the need for protecting groups. nih.govjst.go.jp For example, cellulase (B1617823) can catalyze the transglycosylation of a glycosyl donor, such as β-lactosyl fluoride, to a cellobioside acceptor to form a cellotrioside derivative. jst.go.jp
Phosphorylases are another class of enzymes that can be used for the synthesis of oligosaccharides. jst.go.jpnih.gov These enzymes catalyze the reversible phosphorolysis of oligosaccharides and can be used in the reverse reaction to synthesize oligosaccharides from a sugar 1-phosphate donor and an acceptor sugar. jst.go.jpnih.gov
A chemo-enzymatic strategy for synthesizing 1,6-anhydro-β-D-cellotriose could involve the enzymatic synthesis of cellotriose followed by a chemical step to form the 1,6-anhydro ring. Alternatively, an engineered enzyme could potentially catalyze the direct formation of the anhydro-oligosaccharide. Recent work has shown the potential of engineered enzymes, like a glycoside-3-oxidase, for the synthesis of rare sugars. unl.pt
The development of novel glycosyl donors, such as 4,6-dimethoxy-1,3,5-triazin-2-yl (DMT) glycosides, which can be prepared directly from unprotected sugars in water, further expands the scope of chemo-enzymatic synthesis. jst.go.jp These donors are recognized by various glycosidases and can be used in transglycosylation reactions. jst.go.jp
The table below summarizes key aspects of chemo-enzymatic approaches.
| Enzyme Type | Reaction Catalyzed | Example Application | Reference |
| Glycosidases (e.g., Cellulase) | Transglycosylation | Synthesis of cellotriose derivatives from a glycosyl donor and acceptor. | jst.go.jp |
| Phosphorylases | Reverse Phosphorolysis | Synthesis of oligosaccharides from a sugar 1-phosphate donor. | jst.go.jpnih.gov |
| Engineered Enzymes | Novel transformations | Synthesis of rare sugars and potentially anhydro-oligosaccharides. | unl.pt |
Derivatization and Functionalization Strategies
The derivatization and functionalization of 1,6-anhydro-β-D-cellotriose are essential for tuning its properties and preparing materials for specific applications. georganics.sk
A variety of functional groups can be introduced onto the 1,6-anhydro-β-D-cellotriose backbone through standard chemical transformations. The free hydroxyl groups can be converted into esters, ethers, and other functional moieties. researchgate.net
For example, acetylation of 1,6-anhydro-β-D-cellotriose with acetic anhydride (B1165640) in the presence of a catalyst would yield the corresponding nonaacetate derivative. synthose.com Benzylation, using benzyl halides in the presence of a base, can be used to introduce benzyl ether protecting groups, which can also serve as functional groups themselves. nih.gov
The introduction of specific functionalities can be achieved through regioselective protection and deprotection strategies as described in section 3.1.3. This allows for the targeted modification of specific positions on the cellotriose backbone. For instance, the synthesis of an alternatingly functionalized cellotriose with porphyrin groups at the O-6 and O''-6 positions demonstrates the high level of control that can be achieved. kyoto-u.ac.jp
Furthermore, the 1,6-anhydro ring can be opened to introduce functionality at the C-1 and C-6 positions. nih.gov For example, reaction with a thiol in the presence of a Lewis acid can lead to the formation of a thioglycoside. nih.gov
The table below provides examples of functionalized derivatives and the methods for their preparation.
| Derivative | Functional Group | Synthetic Method | Reference |
| 1,6-Anhydro-β-D-cellotriose nonaacetate | Acetate | Acetylation with acetic anhydride | synthose.com |
| Benzylated 1,6-anhydro-β-D-cellotriose | Benzyl ether | Benzylation with benzyl halides | nih.gov |
| Alternatingly functionalized cellotriose | Porphyrin | Multistep synthesis with regioselective functionalization | kyoto-u.ac.jp |
| Thioglycoside derivative | Thioether | Ring-opening with a thiol and Lewis acid | nih.gov |
Selective Chemical Modifications at Hydroxyl Positions
The selective functionalization of the multiple hydroxyl groups on the 1,6-anhydro-β-D-cellotriose molecule is a significant challenge in carbohydrate chemistry. The molecule possesses nine free hydroxyl groups with varying reactivity, distributed across three glucose units. The primary hydroxyl groups at the C-6 positions of the non-reducing end and central glucose units (C-6' and C-6'') are generally more reactive than the secondary hydroxyl groups at the C-2, C-3, and C-4 positions. Furthermore, the hydroxyl groups on the 1,6-anhydro-glucose unit at the reducing end exhibit different reactivity due to the conformational constraints imposed by the bicyclic ring system. This inherent difference in reactivity allows for regioselective modifications under controlled reaction conditions.
A notable example of selective functionalization is the synthesis of alternatingly functionalized cellotriose derivatives. In one reported synthesis, a cellotriose derivative was created featuring porphyrin moieties specifically attached to the O-6 and O-6'' positions. This was achieved while the remaining seven hydroxyl groups were protected with benzyl (Bn) groups, and methyl (Me) groups were placed at the glycosidic end and the O-4'' position. This demonstrates a high degree of regiocontrol, targeting the primary hydroxyls at the termini of the short oligosaccharide chain. Such selective modifications are crucial for developing model compounds to study the fundamental properties of functionalized cellulosics, which have potential applications in chiroptical materials and molecular receptors.
The general strategy for these modifications involves exploiting the enhanced nucleophilicity of the primary C-6 hydroxyl groups. Bulky protecting groups can be introduced at these positions, allowing for subsequent reactions to occur at the less reactive secondary hydroxyls. Conversely, reactions with sterically demanding reagents can favor the more accessible primary positions. The careful selection of protecting groups, reaction conditions, and stoichiometry is essential to control the position and degree of substitution.
Table 1: Example of Selective Functionalization of a Cellotriose Derivative
| Starting Material | Target Positions | Reagents/Conditions | Functional Groups Introduced | Reference |
| Protected Cellotriose Precursor | O-6 and O-6'' | 1. Selective deprotection of O-6, O-6''2. Reaction with porphyrin derivative | Porphyrin | nih.gov |
| Protected Cellotriose Precursor | Remaining OH groups | Benzyl bromide (BnBr), NaH | Benzyl (Bn) | nih.gov |
Conversion to Chiral Building Blocks for Organic Synthesis
The rigid, stereochemically defined structure of 1,6-anhydro sugars, such as the monomer 1,6-anhydro-β-D-glucopyranose (levoglucosan), makes them highly valuable as chiral building blocks, often referred to as a "chiral pool," for asymmetric synthesis. researchgate.netnih.gov This principle extends to its oligomeric form, 1,6-anhydro-β-D-cellotriose, which represents a potential source of multiple, structurally diverse chiral synthons. The inherent chirality of the glucose units, locked in a specific conformation by the 1,6-anhydro bridge, provides a robust template for the synthesis of complex enantiomerically pure molecules. qub.ac.uk
The conversion of 1,6-anhydro-β-D-cellotriose into smaller chiral building blocks would necessitate the controlled cleavage of the β-(1→4) glycosidic linkages and/or the 1,6-anhydro ring system. Methodologies exist for the mild acetolysis of 1,6-anhydro sugars using reagents like acetic anhydride and triethylsilyl trifluoromethanesulfonate, which can cleave the anhydro ring while leaving various protecting groups intact. rsc.org Such a strategy could theoretically be applied to a differentially protected 1,6-anhydro-β-D-cellotriose derivative to release individual, functionalized glucose units suitable for further synthetic elaboration.
For instance, controlled degradation could yield chiral synthons like functionalized 1,6-anhydro-β-D-glucopyranose and protected glucose or cellobiose units. These building blocks, possessing multiple stereocenters and versatile functional groups (hydroxyls, ethers, etc.), could then be utilized in the total synthesis of natural products or pharmaceuticals. chiroblock.com While the conversion of the monomer levoglucosan (B13493) into various chiral intermediates is well-documented, specific examples of 1,6-anhydro-β-D-cellotriose being used as a precursor for smaller, distinct chiral building blocks through controlled cleavage are not extensively reported in the reviewed literature, suggesting this may be an area for future research exploration.
Table 2: Conceptual Conversion of 1,6-Anhydro-β-D-cellotriose to Chiral Building Blocks
| Precursor Molecule | Proposed Transformation | Potential Chiral Building Blocks | Potential Applications |
| 1,6-Anhydro-β-D-cellotriose | Selective Glycosidic Bond Cleavage | Protected Glucose, Protected Cellobiose | Synthesis of oligosaccharides, glycoconjugates |
| Protected 1,6-Anhydro-β-D-cellotriose | Selective Anhydro Ring Opening | Functionalized Cellotriose | Synthesis of modified cellulose analogues |
| 1,6-Anhydro-β-D-cellotriose | Complete Hydrolysis/Degradation | 1,6-Anhydro-β-D-glucopyranose, Glucose | Source for fermentation, platform chemicals |
Structural Elucidation and Conformational Analysis in Research
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in defining the molecular architecture of 1,6-anhydro-β-D-cellotriose. These techniques provide detailed insights into its stereochemistry, connectivity, and vibrational properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Linkage Determination
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of carbohydrates like 1,6-anhydro-β-D-cellotriose. researchgate.net It provides precise information about the stereochemistry of the glycosidic linkages and the conformation of the pyranose rings.
One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to assign the proton (¹H) and carbon (¹³C) signals of the molecule. bmrb.ioresearchgate.net The coupling constants (J-values) derived from ¹H NMR spectra are particularly informative for determining the relative orientation of protons and thus the anomeric configuration (α or β) of the glycosidic bonds. unimo.it For instance, a large J-value between H-1 and H-2 typically indicates a trans-diaxial relationship, characteristic of a β-linkage in glucose-based oligosaccharides. unimo.it
In the context of 1,6-anhydro-β-D-cellotriose, NMR is crucial for confirming the β-(1→4) linkages between the glucose units and the presence of the 1,6-anhydro bridge in the terminal glucose residue. synthose.com The chemical shifts of the carbon atoms involved in the glycosidic linkages are also sensitive to the local geometry and can further corroborate the linkage analysis. unimo.it Advanced NMR techniques, including Diffusion-Ordered Spectroscopy (DOSY), have been used to study the complexation of related anhydro-oligosaccharides with ions, providing insights into their solution behavior. nih.gov
Table 1: Representative NMR Data for Anhydro-Oligosaccharides
| Nucleus | Chemical Shift (ppm) Range | Key Information Provided |
|---|---|---|
| ¹H | 3.0 - 5.5 | Anomeric configuration, ring conformation, proton connectivity |
| ¹³C | 60 - 110 | Glycosidic linkage positions, ring carbon environments |
| J(H,H) | 1 - 10 Hz | Dihedral angles, stereochemistry of substituents |
This table provides a generalized range of chemical shifts and coupling constants observed for anhydro-oligosaccharides. Specific values for 1,6-anhydro-β-D-cellotriose can be found in specialized databases and research articles.
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis in Complex Mixtures
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of 1,6-anhydro-β-D-cellotriose and for analyzing its fragmentation patterns, which provides valuable structural information. whitman.edu When coupled with separation techniques like gas chromatography (GC) or liquid chromatography (LC), MS can identify and quantify 1,6-anhydro-β-D-cellotriose in complex mixtures, such as those produced during biomass pyrolysis. researchgate.net
In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments is measured. The molecular ion peak confirms the molecular weight of the compound (486.42 g/mol for 1,6-anhydro-β-D-cellotriose). synthose.com The fragmentation pattern is like a molecular fingerprint. For oligosaccharides, fragmentation typically occurs at the glycosidic bonds, leading to the loss of individual sugar units. The analysis of these fragment ions allows for the determination of the sequence of monosaccharides in the chain.
Techniques like Electrospray Ionization (ESI) are particularly useful for analyzing non-volatile and thermally labile compounds like oligosaccharides. nih.gov ESI-MS has been successfully employed to characterize complexes of anhydro-oligosaccharides, demonstrating its utility in studying intermolecular interactions. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "vibrational fingerprint" of 1,6-anhydro-β-D-cellotriose. vscht.czarxiv.org These techniques are sensitive to the types of chemical bonds present and their local environment.
IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. arxiv.org Key functional groups in 1,6-anhydro-β-D-cellotriose, such as hydroxyl (-OH) groups, C-O bonds, and C-H bonds, exhibit characteristic absorption bands in the IR spectrum. nepjol.infokurouskilab.com For example, the broad absorption band in the 3600-3200 cm⁻¹ region is indicative of O-H stretching vibrations, while the region between 1200 and 1000 cm⁻¹ is dominated by C-O stretching and O-H bending vibrations, which are characteristic of the carbohydrate structure. acs.org
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. arxiv.org While also providing information about vibrational modes, Raman spectroscopy has different selection rules than IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. kurouskilab.com The combined use of IR and Raman spectroscopy can, therefore, provide a more complete picture of the vibrational properties of 1,6-anhydro-β-D-cellotriose.
Table 2: Key Vibrational Modes in Carbohydrates
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| O-H stretching | 3600 - 3200 | IR, Raman |
| C-H stretching | 3000 - 2800 | IR, Raman |
| C-O stretching | 1200 - 1000 | IR |
| C-C stretching | 1200 - 800 | Raman |
| Glycosidic bond vibration | ~890 | IR |
This table presents typical wavenumber ranges for key vibrational modes found in carbohydrates. The exact positions of the bands for 1,6-anhydro-β-D-cellotriose will be specific to its structure.
X-ray Crystallographic Analysis of 1,6-Anhydro-β-D-cellotriose and its Complexes
Furthermore, X-ray crystallography has been instrumental in understanding how oligosaccharides, including cellotriose (B13521), interact with proteins. pnas.org Studies on cellulase (B1617823) enzymes in complex with cellotriose reveal the specific conformations the sugar adopts within the enzyme's binding cleft. pnas.org This information is crucial for understanding enzyme-substrate interactions and the mechanisms of cellulose (B213188) degradation. Similarly, the crystal structures of anhydro-oligosaccharide complexes with metal ions have been determined, shedding light on their coordination chemistry. researchgate.net Should a single crystal of 1,6-anhydro-β-D-cellotriose be obtained, X-ray diffraction analysis would provide an unambiguous determination of its solid-state conformation, including the precise geometry of the anhydro bridge and the glycosidic linkages.
Computational Studies of Molecular Conformation and Flexibility
Computational methods are increasingly used to complement experimental data and provide deeper insights into the conformational landscape and flexibility of carbohydrates like 1,6-anhydro-β-D-cellotriose.
Conformational Energy Landscape Analysis
The conformational energy landscape of a molecule describes the relative energies of its different possible three-dimensional arrangements. For oligosaccharides, the major degrees of freedom are the torsion angles around the glycosidic linkages (phi, ψ) and, in the case of 1,6-anhydro compounds, the conformation of the fused ring system.
Computational methods, such as molecular mechanics and density functional theory (DFT), are employed to calculate the energy of different conformations and to map out the potential energy surface. diva-portal.orgresearchgate.net These studies help to identify the low-energy, and therefore most probable, conformations of the molecule in the gas phase or in solution. For example, computational studies on cellotriose have been used to understand its conformational preferences. acs.orgrsc.org By applying similar methodologies to 1,6-anhydro-β-D-cellotriose, researchers can predict its preferred shape and how this might be influenced by its environment. This information is critical for understanding its reactivity and interactions with other molecules. researchgate.net
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations serve as a powerful theoretical tool to complement experimental findings, providing detailed insights into the electronic structure and properties of molecules at the atomic level. For complex oligosaccharides like 1,6-anhydro-b-D-cellotriose, these computational methods are invaluable for understanding the intrinsic factors that govern its three-dimensional structure, stability, and reactivity. While specific quantum chemical studies exclusively targeting this compound are not extensively documented in public literature, the methodologies and expected findings can be robustly inferred from research on its constituent monomers and related oligomers, such as cellobiose (B7769950).
The primary approach for such investigations is Density Functional Theory (DFT), which has been demonstrated to provide a good balance between computational cost and accuracy for carbohydrate systems. acs.org Functionals such as B3LYP and PBE0, often paired with basis sets like 6-31+G(d,p) or def2-TZVP, are commonly employed to optimize molecular geometries and calculate electronic properties. acs.orgmdpi.com These calculations can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
A key area of investigation using quantum chemical calculations is the analysis of the glycosidic bonds connecting the glucose units and the anhydro bridge. Natural Bond Orbital (NBO) analysis, for instance, can be used to explore the electronic nature of the 1,4-β-glycosidic linkages. nih.govresearchgate.net This method provides information on orbital interactions, such as the anomeric effect, which plays a crucial role in the stability and geometry of the glycosidic bonds. nih.govresearchgate.net By quantifying the interactions between donor (lone pair) and acceptor (antibonding) orbitals, researchers can understand how the electronic structure influences the conformational preferences of the molecule.
Furthermore, quantum chemical calculations are instrumental in determining various electronic properties that are not directly accessible through experimental means. These include the calculation of ionization potentials, electron affinities, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ijcce.ac.irijcce.ac.ir The HOMO-LUMO gap is a particularly important parameter as it provides an indication of the chemical reactivity and kinetic stability of the molecule. A larger gap generally implies lower reactivity.
Molecular electrostatic potential (MEP) maps can also be generated from the calculated electron distribution. ijcce.ac.ir These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how this compound might interact with other molecules, including enzymes or chemical reagents.
While detailed research findings with specific numerical data for this compound are not available, the table below illustrates the typical electronic structure data that would be generated from quantum chemical calculations for such an oligosaccharide, based on studies of related compounds.
| Calculated Property | Description | Typical Method of Calculation | Significance in Structural Elucidation |
| Ground State Energy | The total electronic energy of the molecule in its most stable conformation. | DFT (e.g., B3LYP, PBE0) | Provides a baseline for comparing the relative stabilities of different conformers. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | DFT, Hartree-Fock | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | DFT, Hartree-Fock | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Calculated from HOMO and LUMO energies | Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity. |
| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Mulliken population analysis | Helps to identify charge distribution and potential sites for electrostatic interactions. |
| Natural Bond Orbital (NBO) Charges | Partial atomic charges derived from NBO analysis. | NBO analysis | Offers a more chemically intuitive picture of charge distribution than Mulliken charges. |
| Dipole Moment | A measure of the overall polarity of the molecule. | DFT, Hartree-Fock | Influences intermolecular interactions and solubility in polar solvents. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Calculated from the wave function | Visualizes electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |
These theoretical calculations, when used in conjunction with experimental data from techniques like NMR spectroscopy and X-ray crystallography, provide a comprehensive understanding of the structural and electronic properties of this compound.
Role in Glycoscience and Biomolecular Research
Probing Enzyme-Substrate Interactions and Glycosyl Hydrolase Mechanisms
Glycoside hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates and are fundamental to many biological processes. rsc.org Understanding their precise mechanisms and how they interact with their substrates is a major focus of biomolecular research. Anhydro-oligosaccharides, such as 1,6-anhydro-β-D-cellotriose, are instrumental in these investigations.
A key application of 1,6-anhydro-β-D-cellotriose is its use as a non-hydrolyzable substrate analogue in the study of cellulases, the class of enzymes responsible for degrading cellulose (B213188). The 1,6-anhydro linkage introduces a conformational rigidity that prevents the enzyme from performing its catalytic action. For instance, studies on the cellulase (B1617823) CtCel124 from Clostridium thermocellum have shown that while it actively hydrolyzes cello-oligosaccharides, it is incapable of hydrolyzing chemically synthesized 1,6-anhydro-cellotriose. nih.govunl.pt
This property allows researchers to trap the enzyme-substrate complex in a state that mimics the initial binding event. By using X-ray crystallography on such a stable complex, it is possible to obtain high-resolution structural snapshots of the enzyme's active site with the substrate analogue bound. This provides direct evidence of the specific amino acid residues involved in substrate recognition and positioning, and reveals conformational changes in the substrate upon binding, without the complication of the subsequent chemical reaction. nih.gov
The study of anhydro-oligosaccharides has been pivotal in elucidating the complex catalytic mechanisms of glycosidases. These enzymes typically operate via either a retaining or an inverting mechanism, referring to the stereochemistry at the anomeric carbon after hydrolysis. researchgate.net Some glycosidases are known to proceed through mechanisms that involve the formation of anhydro-sugar intermediates. rsc.org
For example, research into certain mannosidases has provided strong evidence for a mechanism involving neighboring-group participation by the substrate's 2-hydroxyl group, which leads to the formation of a transient 1,2-anhydro sugar (epoxide) intermediate. nih.gov While distinct from the 1,6-anhydro bridge, this highlights the importance of anhydro intermediates in enzymatic catalysis. The stability of synthetic anhydro-oligosaccharides allows them to be used as probes to understand these pathways. By observing how these analogues bind to and inhibit enzymes, scientists can infer the geometry and electronic environment of the transition states that the natural substrate passes through during catalysis. researchgate.netnih.gov
Carbohydrate-active enzymes (CAZymes) often exhibit high specificity for their substrates. Profiling this selectivity is crucial for understanding their biological function and for their application in biotechnology. 1,6-Anhydro-β-D-cellotriose and related compounds are used to map the subsite preferences of these enzymes.
For example, the endo-acting cellulase CtCel124 was found to hydrolyze cellohexaose predominantly into two molecules of cellotriose (B13521), while cellopentaose (B43506) was cleaved into cellobiose (B7769950) and cellotriose. pnas.org This pattern reveals the preferred cleavage points and suggests the enzyme has six dominant subsites for binding the glucose chain. pnas.org The inability of the enzyme to cleave the anhydro-oligosaccharide further confirms the strict requirements for the substrate's conformation within the active site. nih.govunl.pt Similarly, studies on levoglucosan (B13493) kinase, an enzyme that phosphorylates the anhydro-sugar levoglucosan, provide insights into the binding interactions that determine substrate affinity, explaining its relatively high Michaelis constant (Km) for levoglucosan. nih.gov
Table 1: Hydrolysis Products of Cello-oligosaccharides by Cellulase CtCel124
| Substrate | Primary Products | Inferred Subsite Binding |
|---|---|---|
| Cellohexaose | Cellotriose | -3 to +3 |
| Cellohexaose (minor products) | Cellotetraose, Cellobiose | -4 to +2 |
| Cellopentaose | Cellobiose, Cellotriose | -3 to +2 |
As a Model Compound for Cellulose Degradation Studies
Cellulose, a polymer of β-1,4-linked glucose units, is the most abundant biopolymer on Earth. researchgate.net Its degradation is a key process in global carbon cycling and biofuel production. 1,6-Anhydro-β-D-cellotriose serves as an important model compound for studying the complex process of cellulose degradation.
The compound is known to be a product of the fast pyrolysis of cellulose, a thermochemical degradation process. biosynth.combiosynth.com Studying the formation of anhydro-sugars like 1,6-anhydro-β-D-cellotriose under these conditions helps to unravel the mechanisms of thermal decomposition of cellulose. usda.gov In enzymatic studies, the crystal structure of cellulases in complex with cellotriose has revealed how the substrate adopts a twisted conformation upon binding, which is distinct from the linear structure of glucan chains in crystalline cellulose. nih.govunl.pt Because 1,6-anhydro-β-D-cellotriose is a stable analogue, it can be used to model this initial binding to the cellulose chain, providing insights into how enzymes recognize and initiate the breakdown of insoluble cellulose fibers. nih.govunl.pt
Table 2: Properties of 1,6-Anhydro-β-D-cellotriose
| Property | Value |
|---|---|
| CAS Number | 78797-67-8 biosynth.com |
| Molecular Formula | C₁₈H₃₀O₁₅ biosynth.com |
| Molecular Weight | 486.42 g/mol biosynth.com |
| Source | Product of cellulose pyrolysis biosynth.com |
| Application | Non-hydrolyzable cellulase substrate analogue nih.govunl.pt |
Implications for Polysaccharide Biosynthesis and Recognition
The study of 1,6-anhydro-β-D-cellotriose also has significant implications for understanding how polysaccharides are synthesized and recognized by other molecules. Anhydro-sugars are valuable synthetic intermediates. jst.go.jp
Research has shown that 1,6-anhydro sugars can serve as monomers in cationic ring-opening polymerization reactions to produce stereo-regular polysaccharides. jst.go.jp This provides a synthetic route to complex carbohydrates that can be used to study their physical properties and biological functions. Furthermore, understanding the metabolism of anhydro-sugars, such as the conversion of levoglucosan (1,6-anhydro-β-D-glucopyranose) to glucose 6-phosphate by levoglucosan kinase, sheds light on novel metabolic pathways for carbohydrate utilization. nih.gov In another context, synthetic anhydro-sugar derivatives have been shown to act as terminators of peptidoglycan elongation by bacterial enzymes, demonstrating how such structures can be used to modulate polysaccharide biosynthesis and suggesting new avenues for antibacterial agent development. nih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research
Chromatographic Separations
Chromatographic techniques are fundamental for separating 1,6-anhydro-β-D-cellotriose from the complex mixtures in which it is typically found, such as bio-oils derived from lignocellulosic biomass. utwente.nlfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the volatile and semi-volatile compounds produced during cellulose (B213188) pyrolysis. researchgate.netresearchgate.net However, due to the high molecular weight and numerous polar hydroxyl groups of 1,6-anhydro-β-D-cellotriose, it exhibits low volatility and thermal instability, making direct GC-MS analysis challenging.
To overcome this, a crucial pre-analytical step of derivatization is required. nih.govresearchgate.net Silylation is the most common derivatization strategy, where polar hydroxyl (-OH) groups are replaced with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability for GC analysis. nih.gov The resulting TMS-derivatized 1,6-anhydro-β-D-cellotriose can then be separated on a GC column and detected by a mass spectrometer, which provides both a characteristic retention time and a mass spectrum for definitive identification. researchgate.net Analysis of pyrolysis products from cellulosic materials often reveals a range of anhydro-oligosaccharides, including the more abundant levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) and cellobiosan (B565064) (1,6-anhydro-β-D-cellobiose), alongside 1,6-anhydro-β-D-cellotriose. researchgate.netcelignis.com
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with TMCS (Trimethylchlorosilane) | Increases volatility and thermal stability by replacing active hydrogens with TMS groups. |
| GC Column | Non-polar (e.g., DB-5ms) or mid-polar capillary column | Separates compounds based on boiling point and polarity. |
| Injector Temperature | 250-300 °C | Ensures rapid volatilization of the derivatized sample. |
| Oven Program | Temperature ramp (e.g., 100 °C to 320 °C at 5-10 °C/min) | Allows for the sequential elution of compounds with varying volatilities. |
| Ionization Mode | Electron Ionization (EI) | Generates reproducible mass spectra for library matching and identification. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio for detection. |
High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography (HPAEC), a form of ion chromatography, are premier techniques for the analysis of non-volatile, polar, and water-soluble oligosaccharides like 1,6-anhydro-β-D-cellotriose directly from aqueous samples. nih.govmdpi.com These methods are particularly valuable for profiling the complete range of oligosaccharides in biomass hydrolysates or pyrolysis-derived aqueous phases without the need for derivatization. vtt.fi
HPAEC is especially well-suited for carbohydrate analysis. thermofisher.com It operates at high pH, causing the hydroxyl groups of carbohydrates to become ionized, allowing them to be separated on a strong anion-exchange column. thermofisher.com Detection is typically achieved using Pulsed Amperometric Detection (PAD), a highly sensitive and specific technique for electroactive analytes like carbohydrates. mdpi.comnih.gov This combination, HPAEC-PAD, can effectively separate and detect cello-oligosaccharides, including isomers, providing detailed profiles from complex matrices. nih.gov HPLC coupled with detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can also be used, though often with lower sensitivity and resolution compared to HPAE-PAD for complex oligosaccharide mixtures. nih.gov
| Feature | HPLC (with RI/ELSD) | HPAEC-PAD |
|---|---|---|
| Principle | Separation based on polarity and size using various column chemistries (e.g., aminopropyl, graphitized carbon). | Separation of weakly acidic carbohydrates as anions at high pH on an anion-exchange column. thermofisher.com |
| Sample Preparation | Minimal; filtration and dilution. | Minimal; filtration and dilution. Desalting may be needed for some samples. nih.gov |
| Derivatization | Not required. | Not required. |
| Detection | Refractive Index (RI), Evaporative Light Scattering (ELSD). | Pulsed Amperometric Detection (PAD). mdpi.com |
| Sensitivity & Specificity | Moderate sensitivity, universal detection (RI/ELSD). | High sensitivity and specificity for carbohydrates. nih.gov |
| Resolution | Good; may have difficulty resolving isomers. | Excellent; capable of separating isomeric oligosaccharides. mdpi.comnih.gov |
Method Development for Research Sample Analysis
Developing robust analytical methods is critical for obtaining reliable and reproducible data on 1,6-anhydro-β-D-cellotriose, especially when dealing with intricate research samples such as bio-oil or extracts from pretreated biomass.
As mentioned for GC-MS, derivatization is a key strategy to enhance the detection of 1,6-anhydro-β-D-cellotriose. nih.gov The primary goal is to chemically modify the molecule to improve its analytical properties, namely volatility and thermal stability. researchgate.net
Silylation is the most prevalent technique. nih.gov Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS), or hexamethyldisilazane (B44280) are used to replace the hydrogen atoms of the nine hydroxyl groups on 1,6-anhydro-β-D-cellotriose with trimethylsilyl (TMS) groups. researchgate.netnih.gov This conversion dramatically reduces the molecule's polarity and its boiling point, making it amenable to analysis by GC-MS. The extent of derivatization must be controlled to ensure complete conversion to the per-silylated product for accurate quantification. Incomplete derivatization can lead to multiple peaks for the same analyte and inaccurate results. nih.gov
| Strategy | Reagent(s) | Target Functional Group | Purpose for Analysis |
|---|---|---|---|
| Silylation | BSTFA, TMCS, Hexamethyldisilazane | Hydroxyl (-OH) | Increases volatility and thermal stability for GC-MS. researchgate.netnih.gov |
| Acetylation | Acetic Anhydride (B1165640), Pyridine | Hydroxyl (-OH) | Increases volatility for GC-MS; can also be used for HPLC-UV. |
| Methylation | Methyl Iodide, Sodium Hydride | Hydroxyl (-OH) | Used for linkage analysis by identifying free hydroxyl groups after hydrolysis. |
The quantitative analysis of 1,6-anhydro-β-D-cellotriose in complex research matrices like pyrolysis bio-oil presents significant challenges due to the presence of hundreds of other compounds that can interfere with the analysis. researchgate.net Accurate quantification requires a meticulous approach, typically involving external calibration with an authentic, high-purity standard of 1,6-anhydro-β-D-cellotriose.
A general workflow involves:
Sample Preparation: This step is crucial and may involve liquid-liquid extraction, solid-phase extraction (SPE), or other cleanup procedures to remove interfering matrix components and isolate the carbohydrate fraction.
Calibration: A series of calibration standards of known concentrations of pure 1,6-anhydro-β-D-cellotriose are prepared and analyzed using the chosen chromatographic method (e.g., derivatized for GC-MS or directly for HPAEC-PAD). A calibration curve is generated by plotting the instrument response against the concentration.
Internal Standard: To correct for variations in sample preparation, injection volume, and instrument response, an internal standard (a compound not present in the sample with similar chemical properties and chromatographic behavior) is often added in a known amount to both the sample and calibration standards.
Analysis and Calculation: The prepared sample is analyzed, and the peak corresponding to 1,6-anhydro-β-D-cellotriose is identified based on retention time and, for MS, its mass spectrum. The concentration in the original sample is then calculated from the calibration curve, accounting for the internal standard response and any dilution factors.
The complexity of the matrix often necessitates the use of mass spectrometric detection (GC-MS or LC-MS) for unambiguous peak identification and to avoid co-elution issues that could lead to inaccurate quantification with less selective detectors. pietdaas.nl
Applications in Advanced Materials and Biopolymer Research
Utilization as a Building Block for Novel Carbohydrate Polymers
1,6-Anhydro-β-D-cellotriose serves as a sophisticated monomer for the creation of new carbohydrate-based polymers. These polymers, often termed glycopolymers, are of interest for their potential biocompatibility, biodegradability, and specific biological activities.
Ring-opening polymerization (ROP) is a key technique for converting cyclic monomers like anhydro-sugars into high molecular weight polymers. The polymerization of 1,6-anhydro-β-D-glucose (levoglucosan), a simpler analog of 1,6-Anhydro-β-D-cellotriose, can yield quasi-linear polyglucose through a cationic ROP mechanism. sigmaaldrich.com This process involves the opening of the anhydro ring, allowing for the formation of long polysaccharide chains.
However, studies on more complex anhydro-oligosaccharides have shown that polymerization is not always straightforward. Research into the ROP of 3-O-branched 1,6-anhydro glucopyranose disaccharide monomers demonstrated successful polymerization. nih.gov In contrast, a related trisaccharide monomer was found to be non-polymerizable. nih.gov This lack of reactivity was attributed to the steric hindrance caused by the bulky, branched trisaccharide unit, which likely prevents the necessary approach of the propagating chain end to the monomer. nih.gov These findings suggest that while 1,6-Anhydro-b-D-cellotriose is a potential monomer for ROP, challenges related to its size and steric bulk must be overcome to achieve efficient polymerization.
Glycopolymers are polymers that feature pendant carbohydrate moieties. They are of significant interest as they can mimic the structure of natural glycoconjugates and interact with biological systems. The synthesis of these materials often involves the polymerization of sugar-containing vinyl monomers. jst.go.jp Anhydro-oligosaccharides like this compound are attractive building blocks for creating these monomers.
For instance, a synthetic strategy has been developed to create glycopolymers with trisaccharide units as pendant-type epitopes starting from 1,6-anhydro-β-lactose. core.ac.uk This approach demonstrates how anhydro-sugars can be chemically modified and then polymerized to produce well-defined, biologically active materials. Furthermore, the introduction of sugar branches, such as those inherent in the structure of this compound, can significantly enhance the immunomodulatory and antitumor activities of polysaccharides. nih.gov The polymerization of monomers derived from disaccharides with pre-installed branches offers superior control over the polymer's structure, regularity, and molecular weight compared to the post-polymerization modification of linear polysaccharides. nih.gov
Scaffold for Complex Carbohydrate Synthesis for Biomedical Research Tools
The well-defined, rigid structure of this compound makes it an excellent starting scaffold for the synthesis of more complex and biologically significant carbohydrate structures. These complex oligosaccharides are crucial tools for biomedical research, helping to elucidate the roles of carbohydrates in biological processes.
The synthesis of complex natural products has been achieved using building blocks like glycosyl fluorides, which can be prepared from various sugar precursors. jst.go.jp The defined stereochemistry of a scaffold like this compound provides a distinct advantage in multi-step synthetic sequences. For example, the synthesis of the Lewis x determinant, a vital trisaccharide core structure in many glycoconjugates, was accomplished using 1,6-anhydro-β-lactose as a key starting material. core.ac.uk This highlights the utility of anhydro-sugars in constructing specific, complex carbohydrate epitopes for biomedical applications. core.ac.uk Additionally, the stability of the 1,6-anhydro linkage under certain conditions is a valuable attribute; for instance, 1,6-anhydro-cellotriose was found to be resistant to hydrolysis by a particular cellulase (B1617823) enzyme. unl.ptpnas.org This inherent stability allows for selective chemical manipulations at other positions on the molecule without disrupting the core structure.
Research into Sustainable Chemical Feedstocks from Lignocellulosic Biomass
Lignocellulosic biomass, a renewable and abundant resource, is a key target for the production of sustainable fuels and chemicals. Fast pyrolysis is a thermochemical process that breaks down biomass, such as cellulose (B213188), into a liquid bio-oil. This bio-oil contains a variety of valuable chemical compounds.
The most abundant carbohydrate product resulting from the pyrolysis of cellulose is the anhydrosugar levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose). nih.govcelignis.com Following levoglucosan, the next most prevalent product is cellobiosan (B565064) (1,6-anhydro-β-cellobiose). celignis.com Larger anhydro-oligosaccharides, including this compound, are also formed during this process. biosynth.com There is significant research focused on the valorization of these pyrolysis products, converting them into more valuable chemicals and materials. celignis.com For example, levoglucosan can be enzymatically converted to glucose 6-phosphate, a key intermediate in cellular metabolism, which can then be used in fermentation processes to produce biofuels. nih.gov The presence of this compound in pyrolysis bio-oil positions it as a potential renewable feedstock for the chemical industry, offering a sustainable alternative to petroleum-based resources.
Future Directions and Unexplored Avenues in 1,6 Anhydro β D Cellotriose Research
Development of Green Chemistry Approaches for Synthesis
The traditional synthesis of 1,6-anhydro-β-D-cellotriose often relies on the pyrolysis of cellulose (B213188), a process that can be difficult to control and may produce a mixture of products. jst.go.jposti.gov A significant future direction is the development of greener, more selective synthetic routes. This includes exploring enzymatic and chemoenzymatic strategies that offer milder reaction conditions and higher specificity. jst.go.jptandfonline.com The use of glycosidases, for instance, can facilitate the formation of specific glycosidic bonds under controlled conditions. jst.go.jp Another promising avenue is electrochemical glycosylation, which allows for precise control over the reaction. beilstein-journals.org The development of environmentally friendly catalytic systems, such as those using solid acid catalysts, could also provide a more sustainable alternative to traditional methods. scispace.com
Table 1: Comparison of Synthetic Approaches for Anhydro-oligosaccharides
| Approach | Advantages | Disadvantages | Key Research Areas |
| Pyrolysis | Utilizes abundant biomass feedstock. rsc.orgresearchgate.net | Lack of selectivity, harsh conditions, complex product mixture. jst.go.jpiastate.edu | Optimization of reaction conditions, development of selective catalysts. |
| Enzymatic Synthesis | High selectivity, mild reaction conditions. jst.go.jptandfonline.com | Enzyme cost and stability, potential for low yields. | Discovery of novel enzymes, enzyme immobilization, process optimization. dtu.dk |
| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic methods. nih.gov | Can be complex and require multiple steps. | Development of one-pot reaction systems, design of efficient synthetic pathways. nih.gov |
| Electrochemical Synthesis | Precise reaction control. beilstein-journals.org | Can be limited by the scale of the reaction and electrode stability. | Development of new electrode materials, optimization of reaction parameters. beilstein-journals.orgbeilstein-archives.org |
Elucidation of Minority Formation Pathways and Unidentified Precursors
While the primary pathway for the formation of 1,6-anhydro-β-D-cellotriose during cellulose pyrolysis is generally understood to involve the cleavage of glycosidic bonds, the role of minority pathways and the identity of all precursor molecules remain areas of active investigation. iastate.eduvtt.fi Time-resolved studies of cellulose pyrolysis have shown that anhydro-oligosaccharides are generated through cracking reactions, which then produce levoglucosan (B13493). iastate.edu However, the complete reaction network is complex and involves numerous competing reactions. ncsu.edu Future research will need to focus on identifying and quantifying the products of these less common pathways to develop a more comprehensive model of cellulose decomposition. Advanced analytical techniques will be crucial in identifying transient intermediates and previously unidentified precursors. rsc.org
Rational Design of Enzymes for Anhydro-Oligosaccharide Transformations
The enzymatic transformation of anhydro-oligosaccharides presents a powerful tool for creating novel carbohydrate structures. A key future direction is the rational design of enzymes, such as glycosyltransferases and glycosidases, with tailored specificities for 1,6-anhydro-β-D-cellotriose and other anhydro-sugars. jst.go.jpnih.gov By understanding the structure-function relationships of these enzymes, researchers can engineer mutants with enhanced catalytic activity, altered substrate specificity, or improved stability. nih.gov This will enable the synthesis of a wider range of well-defined oligosaccharides and glycoconjugates with potential applications in biomedicine and materials science. nih.govresearchgate.net The development of high-throughput screening methods will be essential for rapidly identifying promising enzyme variants. jst.go.jp
Advanced Integrated Analytical Techniques for In Situ Monitoring of Reactions
To gain a deeper understanding of the kinetics and mechanisms of 1,6-anhydro-β-D-cellotriose formation and transformation, the development and application of advanced, integrated analytical techniques for in situ monitoring are essential. researchgate.net Techniques like Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the changes in chemical composition during a reaction. acs.orgchalmers.se Combining these spectroscopic methods with chromatographic techniques, such as high-performance liquid chromatography (HPLC), can offer a comprehensive view of the reaction progress, including the formation of intermediates and byproducts. rsc.orgmdpi.com This real-time data is invaluable for optimizing reaction conditions and developing more accurate kinetic models. researchgate.net
Exploration of Novel Bio-Functional Applications as Research Probes
The unique structure of 1,6-anhydro-β-D-cellotriose makes it an attractive scaffold for the development of novel bio-functional molecules. A significant area for future exploration is the synthesis of derivatives that can act as research probes to investigate biological processes. anr.frresearchgate.net For example, by attaching fluorescent tags or affinity labels, these molecules could be used to study carbohydrate-protein interactions, enzyme mechanisms, or cellular uptake processes. anr.fruu.nl The development of bioorthogonal oligosaccharide tool compounds from unprotected oligosaccharides is a promising approach in this area. researchgate.net These probes could provide valuable insights into the roles of oligosaccharides in health and disease.
Multiscale Modeling Bridging Molecular Mechanisms to Process Optimization
Computational modeling is becoming an increasingly powerful tool in chemical research. For 1,6-anhydro-β-D-cellotriose, multiscale modeling approaches can bridge the gap between understanding molecular-level mechanisms and optimizing large-scale production processes. nih.govresearchgate.net Quantum chemical methods like Density Functional Theory (DFT) can be used to investigate reaction mechanisms and predict the stability of intermediates and transition states, using cellotriose (B13521) as a model for cellulose. acs.orgacs.org Molecular dynamics simulations can provide insights into the conformational dynamics and interactions of the molecule. vtt.fi This fundamental understanding can then be used to develop more accurate macroscopic models for process simulation and optimization, ultimately leading to more efficient and controlled production of 1,6-anhydro-β-D-cellotriose and its derivatives. mdpi.comrsc.org
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
